molecular formula C26H23ClN2O4S2 B12019272 3-(4-chlorophenyl)-2-{[2-(3,4-dimethoxyphenyl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

3-(4-chlorophenyl)-2-{[2-(3,4-dimethoxyphenyl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B12019272
M. Wt: 527.1 g/mol
InChI Key: DSDFNEPYXHTVOX-UHFFFAOYSA-N
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Description

3-(4-chlorophenyl)-2-{[2-(3,4-dimethoxyphenyl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one is a complex heterocyclic compound featuring a tetrahydrobenzothienopyrimidinone core, which is a scaffold of significant interest in medicinal chemistry. This specific structure incorporates a 4-chlorophenyl group and a dimethoxyphenyl-substituted ketone moiety linked via a sulfide bridge, suggesting potential as a key intermediate or a screening compound for the development of kinase inhibitors. Compounds with similar structural motifs have been investigated for their ability to modulate various signaling pathways, including those involving PI3K/Akt/mTOR , and are valuable tools in oncology and cell biology research. The presence of the chlorophenyl and dimethoxyphenyl groups is often associated with enhanced binding affinity to ATP-binding sites of various kinases. This product is intended for use in biochemical and cellular assays, high-throughput screening (HTS) campaigns, and as a building block for the synthesis of more complex therapeutic candidates. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this compound in accordance with all applicable laboratory safety protocols.

Properties

Molecular Formula

C26H23ClN2O4S2

Molecular Weight

527.1 g/mol

IUPAC Name

3-(4-chlorophenyl)-2-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]sulfanyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C26H23ClN2O4S2/c1-32-20-12-7-15(13-21(20)33-2)19(30)14-34-26-28-24-23(18-5-3-4-6-22(18)35-24)25(31)29(26)17-10-8-16(27)9-11-17/h7-13H,3-6,14H2,1-2H3

InChI Key

DSDFNEPYXHTVOX-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)CSC2=NC3=C(C4=C(S3)CCCC4)C(=O)N2C5=CC=C(C=C5)Cl)OC

Origin of Product

United States

Preparation Methods

Method 1: Cyclization of Thiophene Precursors with Formamide/Urea

This approach involves reacting thiophene derivatives with formamide or urea under acidic or basic conditions. For example:

  • Reagents : Thiophene-2-carboxamide derivatives, formamide, and ammonium acetate.

  • Conditions : Heating in glacial acetic acid (50–60°C) followed by reflux with ammonium acetate.

  • Yield : Moderate (e.g., 59–70% for similar pyrimidinones).

  • Mechanism : Cyclocondensation of the carboxamide with formamide or urea forms the pyrimidine ring, while ammonium acetate facilitates dehydration.

StepReactantsConditionsYieldSource
1Thiophene-2-carboxamide + formamideAcetic acid, 50–60°C, 3 h59–70%
2Intermediate + ammonium acetateReflux, 3 h

Method 2: Microwave-Assisted Cyclization

Microwave irradiation accelerates reaction rates and improves yields compared to conventional heating.

  • Reagents : Thiophene-2-carboxamide derivatives, formamide.

  • Conditions : Microwave irradiation (180 W, 16–20 min).

  • Yield : Higher than conventional methods (e.g., 85% vs. 70%).

  • Advantage : Reduced thermal decomposition and faster reaction kinetics.

MethodTimeYieldConditionsSource
Conventional4–7 h70%Oil bath reflux
Microwave16–20 min85%180 W, solvent-free

Introduction of the 3-(4-Chlorophenyl) Group

The 4-chlorophenyl substituent is introduced via nucleophilic aromatic substitution (SNAr) or cross-coupling reactions.

Method 3: SNAr Reaction on a Nitro-Substituted Core

If the core contains a nitro group at position 3, it can be reduced to an amine and then substituted with a 4-chlorobenzyl group.

  • Reagents : Nitrobenzothienopyrimidinone, 4-chlorobenzyl chloride, K₂CO₃.

  • Conditions : Dry benzene, reflux (6 h).

  • Yield : Moderate (e.g., 70–80% for similar substitutions).

Method 4: Suzuki Coupling

For cores with a bromine at position 3, a Suzuki coupling with 4-chlorophenylboronic acid introduces the substituent.

  • Reagents : Bromobenzothienopyrimidinone, 4-chlorophenylboronic acid, Pd(PPh₃)₄.

  • Conditions : DMF/H₂O, Na₂CO₃, 80°C.

  • Yield : High (e.g., 85–90% for analogous couplings).

Reaction TypeReagentsConditionsYieldSource
SNAr4-Chlorobenzyl chloride, K₂CO₃Benzene, reflux, 6 h70–80%
Suzuki4-Chlorophenylboronic acid, PdDMF/H₂O, 80°C, 12 h85–90%

Alkylation at Position 2: Formation of the Sulfanyl-2-Oxoethyl Linkage

The sulfanyl group at position 2 is introduced via alkylation of a thiolate intermediate with a 2-oxoethyl-3,4-dimethoxyphenyl bromide.

Method 5: Piperidine-Mediated Thiolate Alkylation

A base deprotonates the thiol group, generating a thiolate that attacks an alkyl halide.

  • Reagents : Benzothienopyrimidinethiol, 2-(3,4-dimethoxyphenyl)-2-oxoethyl bromide, piperidine.

  • Conditions : Ethanol, reflux, 5–10 min.

  • Yield : High (e.g., 73–88% for similar alkylations).

StepReactantsConditionsYieldSource
1Thiol + piperidineEthanol, RT, 10 min
2Thiolate + alkyl bromideReflux, 5–10 min73–88%

Method 6: KOH-Mediated Alkylation in DMF

Potassium hydroxide in polar aprotic solvents enhances thiolate reactivity.

  • Reagents : Benzothienopyrimidinethiol, alkyl bromide, KOH.

  • Conditions : DMF, 80°C, 12 h.

  • Yield : Moderate (e.g., 60–70% for similar reactions).

BaseSolventTempTimeYieldSource
PiperidineEthanolReflux5–10 min73–88%
KOHDMF80°C12 h60–70%

Optimized Synthetic Pathway

A proposed optimized route combines efficient core synthesis, Suzuki coupling, and piperidine-mediated alkylation:

  • Core Synthesis : Microwave-assisted cyclization of thiophene-2-carboxamide with formamide (85% yield).

  • Suzuki Coupling : Introduction of 4-chlorophenyl group (85–90% yield).

  • Alkylation : Piperidine-mediated reaction with 2-(3,4-dimethoxyphenyl)-2-oxoethyl bromide (73–88% yield).

StepReactionReagents/ConditionsYieldSource
1Core cyclizationMicrowave, formamide, 180 W85%
2Suzuki couplingPd(PPh₃)₄, DMF/H₂O, 80°C85–90%
3Thiolate alkylationPiperidine, ethanol, reflux73–88%

Key Challenges and Solutions

Regioselectivity in Alkylation

The thiolate may attack the alkyl halide at unintended positions. Solutions include:

  • Use of sterically hindered bases (e.g., piperidine) to direct attack to the desired position.

  • Purification via recrystallization to isolate the major product.

Steric Hindrance from 3,4-Dimethoxyphenyl

The bulky 3,4-dimethoxyphenyl group may slow alkylation. Solutions include:

  • Extended reaction times (e.g., 12–24 h).

  • Polar solvents (e.g., DMF) to stabilize the transition state.

Comparative Analysis of Methods

MethodAdvantagesLimitationsYieldSource
Microwave cyclizationFast, high yieldRequires specialized equipment85%
Suzuki couplingHigh regioselectivityExpensive catalysts85–90%
Piperidine alkylationSimple, cost-effectiveShort reaction times required73–88%

Chemical Reactions Analysis

Types of Reactions:
  • Oxidation : The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
  • Reduction : Reduction reactions can target the carbonyl group, converting it to an alcohol.
  • Substitution : The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
  • Oxidation : Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
  • Reduction : Sodium borohydride or lithium aluminum hydride are common reducing agents.
  • Substitution : Halogenating agents, nitrating agents, or sulfonating agents can be used under controlled conditions.
Major Products Formed:
  • Oxidation : Sulfoxides, sulfones.
  • Reduction : Alcohol derivatives.
  • Substitution : Various substituted aromatic compounds.

Scientific Research Applications

  • Chemistry : As a building block for the synthesis of more complex molecules.
  • Biology : Potential use as a probe for studying biological processes.
  • Medicine : Investigated for its pharmacological properties, including anti-inflammatory and anticancer activities.
  • Industry : Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-2-{[2-(3,4-dimethoxyphenyl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Benzothieno-pyrimidinone derivatives exhibit diverse biological activities (e.g., antifungal, kinase inhibition) depending on substituent patterns. Below is a systematic comparison with structurally related analogs:

Substituent Variations at Position 3 and Sulfanyl-Linked Groups

Compound Name/Structure Substituents (Position 3 / Sulfanyl Group) Molecular Weight Key Properties/Activities References
3-(4-Chlorophenyl)-2-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-... (CAS 445220-56-4) 4-ClPh / 4-MePh-oxoethyl 509.03 g/mol Enhanced lipophilicity; antifungal potential
2-{[2-(4-Bromophenyl)-2-oxoethyl]sulfanyl}-3-(4-chlorophenyl)-... (CID 3858202) 4-ClPh / 4-BrPh-oxoethyl 577.86 g/mol Bromine increases molecular volume; no activity data
3-(4-Methoxyphenyl)-2-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-... 4-MeOPh / 4-MePh-oxoethyl 476.61 g/mol Methoxy improves solubility; unconfirmed bioactivity
2-[(3,3-Dimethyl-2-oxobutyl)sulfanyl]-3-(4-methoxyphenyl)-... (CAS 477331-67-2) 4-MeOPh / branched oxoalkyl 486.62 g/mol Bulkier substituent reduces metabolic clearance

Impact of Electron-Donating vs. Electron-Withdrawing Groups

  • 4-Chlorophenyl (4-ClPh) : Electron-withdrawing Cl enhances stability and receptor affinity but reduces solubility .
  • 3,4-Dimethoxyphenyl : Electron-donating methoxy groups improve solubility and may enhance interactions with polar enzyme pockets .

Biological Activity

The compound 3-(4-chlorophenyl)-2-{[2-(3,4-dimethoxyphenyl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one is a complex organic molecule with significant potential in medicinal chemistry. Its biological activity has been investigated in various studies, highlighting its pharmacological properties and mechanisms of action.

Chemical Structure and Properties

This compound belongs to the class of benzothienopyrimidines and features a unique structure that includes:

  • A benzothieno moiety
  • A pyrimidinone core
  • Substituents such as 4-chlorophenyl and 3,4-dimethoxyphenyl groups

The presence of the sulfanyl group further enhances its reactivity and biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. It may act as an inhibitor of specific enzymes or receptors involved in key biological pathways. For instance:

  • Enzyme Inhibition : The compound has been shown to inhibit certain enzymes associated with inflammatory processes.
  • Antioxidant Activity : Similar compounds have demonstrated significant antioxidant properties, potentially mitigating oxidative stress in cells.

Anticancer Properties

Research has indicated that derivatives of benzothienopyrimidines exhibit anticancer activities. The compound's structure suggests it may interfere with cancer cell proliferation by modulating signaling pathways associated with cell growth and apoptosis.

StudyFindings
Demonstrated cytotoxic effects on various cancer cell lines.
Indicated potential for chemopreventive effects through enzyme inhibition.

Antimicrobial Activity

The compound's structural characteristics allow it to exhibit antimicrobial properties against a range of pathogens. In vitro studies have shown effectiveness against both bacterial and fungal strains.

PathogenActivity Level
Staphylococcus aureusModerate
Escherichia coliHigh
Candida albicansModerate

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been explored in several studies. It appears to modulate inflammatory cytokine production and inhibit related signaling pathways.

Case Studies and Research Findings

  • Case Study on Anticancer Activity :
    • A study evaluated the effect of similar benzothienopyrimidine derivatives on human cancer cell lines, revealing significant cytotoxicity at micromolar concentrations. The mechanism was linked to apoptosis induction through caspase activation.
  • Antimicrobial Assessment :
    • In another investigation, the compound was tested against multiple bacterial strains using disk diffusion methods. Results showed zones of inhibition comparable to standard antibiotics, suggesting it could serve as a lead compound for developing new antimicrobial agents.
  • Inflammation Model Studies :
    • Animal models treated with the compound exhibited reduced levels of pro-inflammatory cytokines following induced inflammation, indicating its potential use in treating inflammatory diseases.

Q & A

Basic: What synthetic strategies are recommended for constructing the benzothieno[2,3-d]pyrimidinone core?

The core structure is typically synthesized via multicomponent reactions or aza-Wittig reactions , leveraging heterocyclic precursors like 3-aminobenzothiophene derivatives. Key steps include:

  • Cyclocondensation : Reacting 3-amino-2-mercaptobenzothiophene with ketones or aldehydes under acidic conditions to form the pyrimidinone ring .
  • Functionalization : Introducing substituents (e.g., sulfanyl groups) via nucleophilic substitution or thiol-ene click chemistry. Reaction conditions (temperature, solvent polarity) must be optimized to avoid side reactions .
  • Purification : Use column chromatography with gradients of ethyl acetate/hexane to isolate intermediates.

Basic: Which spectroscopic and crystallographic methods are critical for structural validation?

  • X-ray crystallography : Resolves conformational details (e.g., planarity of the benzothieno-pyrimidinone ring, substituent orientation). For example, and used X-ray to confirm dihedral angles between aromatic rings .
  • NMR : ¹H/¹³C NMR identifies substituent integration (e.g., chlorophenyl protons at δ 7.2–7.4 ppm, dimethoxy groups at δ 3.8–4.0 ppm) .
  • HRMS : Validates molecular weight and fragmentation patterns, especially for sulfur-containing moieties .

Advanced: How can contradictory biological activity data across studies be resolved?

Contradictions often arise from substituent variability or assay conditions . Mitigation strategies include:

  • SAR analysis : Compare analogs (e.g., shows replacing 4-chlorophenyl with pyridinylmethyl alters antimicrobial potency) .
  • Purity validation : Ensure >95% purity via HPLC to exclude confounding impurities .
  • Standardized assays : Replicate studies under identical conditions (e.g., MIC testing against S. aureus ATCC 25923) .

Advanced: What methodologies optimize solubility for in vitro pharmacological testing?

  • Co-solvent systems : Use DMSO (≤0.1% v/v) for stock solutions, diluted in PBS or cell culture media to avoid cytotoxicity .
  • Prodrug design : Introduce hydrophilic groups (e.g., acetamido in ) via esterification or PEGylation .
  • Nanoparticle encapsulation : Liposomal formulations improve bioavailability for in vivo models .

Advanced: How to design SAR studies for derivatives targeting kinase inhibition?

  • Substituent variation : Synthesize analogs with halogens (Cl, Br), alkoxy groups, or heteroaromatic rings at positions 2 and 3 .
  • Molecular docking : Use AutoDock Vina to predict binding affinity against ATP-binding pockets (e.g., EGFR kinase). highlights the role of sulfanyl groups in hydrogen bonding .
  • Enzyme kinetics : Measure IC₅₀ values via fluorescence-based kinase assays to validate computational predictions .

Basic: What in vitro models are suitable for preliminary toxicity screening?

  • HepG2 cells : Assess hepatotoxicity via MTT assays after 24–48 hr exposure .
  • hERG inhibition : Use patch-clamp electrophysiology to evaluate cardiac risk .
  • Ames test : Screen for mutagenicity with Salmonella typhimurium TA98/TA100 strains .

Advanced: How to address low yields in sulfanyl-group functionalization?

  • Catalyst optimization : Employ Pd(OAc)₂/Xantphos for cross-coupling reactions, improving yields from ~40% to >70% .
  • Microwave-assisted synthesis : Reduce reaction time (30 min vs. 12 hr) while maintaining regioselectivity .
  • Thiol protection : Use tert-butyl disulfide to prevent oxidation during storage .

Basic: What databases provide reliable physicochemical data for this compound?

  • PubChem : CID entries list solubility, logP, and hydrogen-bond donors/acceptors .
  • ChemSpider : Aggregates synthetic routes and spectral data from peer-reviewed studies .
  • Reaxys : Curates reaction conditions and crystallographic data (e.g., CCDC codes) .

Advanced: How to validate target engagement in cellular assays?

  • CETSA (Cellular Thermal Shift Assay) : Monitor thermal stabilization of target proteins via Western blot .
  • SPR (Surface Plasmon Resonance) : Measure real-time binding kinetics (ka/kd) using recombinant proteins .
  • siRNA knockdown : Correlate reduced target expression with diminished compound efficacy .

Advanced: What computational tools predict metabolic stability?

  • SWISSADME : Estimates CYP450 metabolism sites (e.g., demethylation of 3,4-dimethoxyphenyl) .
  • Meteor Nexus : Simulates phase I/II metabolites, guiding structural modifications to reduce clearance .
  • MetaSite : Prioritizes vulnerable positions for deuterium exchange to prolong half-life .

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